Carboxy-EG6-hexadecanethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H60O9S |

|---|---|

Molecular Weight |

596.9 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(16-sulfanylhexadecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C30H60O9S/c31-30(32)29-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-28-40/h40H,1-29H2,(H,31,32) |

InChI Key |

JFUYDMXTCVUDSZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCCS)CCCCCCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Carboxy-EG6-hexadecanethiol: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

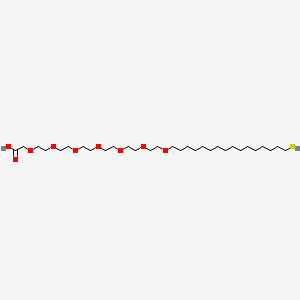

Carboxy-EG6-hexadecanethiol is a bifunctional organic molecule widely utilized in the fields of surface chemistry, nanotechnology, and bio-interfacial science. Its unique structure, featuring a long hydrophobic hexadecanethiol chain, a hydrophilic hexa(ethylene glycol) (EG6) spacer, and a terminal carboxylic acid group, allows for the formation of well-defined and functional self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. This guide provides an in-depth overview of its chemical properties, experimental applications, and safety considerations.

Core Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below. These characteristics are fundamental to its application in surface modification and biomaterial engineering.

| Property | Value |

| Chemical Name | 20-(16-Mercaptohexadecanyloxy)-3,6,9,12,15,18-hexaoxaeicosanoic acid[1][2] |

| Molecular Formula | C30H60O9S[3] |

| Molecular Weight | 596.86 g/mol [1] |

| CAS Number | 1432697-96-5[3][4] |

| Appearance | Colorless to slightly yellow liquid or solid |

| Solubility | Soluble in organic solvents such as ethanol; insoluble in water[5] |

| Storage Temperature | -20°C, preferably under an inert atmosphere (e.g., Nitrogen)[3][6] |

Applications in Surface Science and Biomedicine

The primary application of this compound is in the formation of self-assembled monolayers (SAMs) on gold surfaces. The thiol group exhibits a strong affinity for gold, leading to the spontaneous formation of a dense, oriented monolayer.

The hexa(ethylene glycol) linker serves two critical purposes:

-

It provides a hydrophilic spacer that resists the non-specific adsorption of proteins and other biomolecules.[2][6]

-

It extends the terminal carboxyl group away from the surface, making it accessible for further chemical modifications.

The terminal carboxylic acid is a versatile functional group that can be activated to form covalent linkages with amine groups on proteins, peptides, antibodies, or DNA, enabling the specific immobilization of these biomolecules onto the surface.[2] This makes it an invaluable tool for the development of biosensors, DNA/protein microarrays, and platforms for studying cell-surface interactions.[2][6]

Experimental Protocols

Formation of a this compound Self-Assembled Monolayer on Gold:

A typical procedure for forming a SAM on a gold-coated substrate is as follows:

-

Substrate Preparation:

-

A gold-coated substrate (e.g., a silicon wafer with a thin layer of evaporated gold) is cleaned to remove any organic contaminants.

-

Common cleaning methods include immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or treatment with UV-Ozone. The substrate is then thoroughly rinsed with deionized water and ethanol and dried under a stream of nitrogen.

-

-

SAM Formation:

-

A dilute solution of this compound (typically 1 mM) is prepared in a suitable solvent, such as absolute ethanol.

-

The cleaned gold substrate is immersed in the thiol solution. The self-assembly process begins immediately.[7]

-

The immersion is typically carried out for a period of 12-24 hours at room temperature to ensure the formation of a well-ordered and densely packed monolayer.[7]

-

-

Rinsing and Drying:

-

After incubation, the substrate is removed from the thiol solution and rinsed extensively with the solvent (e.g., ethanol) to remove any non-covalently bound molecules.

-

The substrate is then dried under a stream of nitrogen.

-

-

Characterization (Optional but Recommended):

-

The quality of the SAM can be assessed using techniques such as contact angle goniometry (to measure surface hydrophilicity), ellipsometry (to determine monolayer thickness), and X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition of the surface.

-

Immobilization of Biomolecules:

-

Activation of Carboxylic Acid Groups:

-

The terminal carboxyl groups on the SAM are typically activated using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0). This reaction forms a semi-stable NHS-ester.

-

-

Biomolecule Coupling:

-

The activated surface is then exposed to a solution containing the biomolecule of interest (e.g., a protein in PBS buffer, pH 7.4). The primary amine groups on the biomolecule react with the NHS-esters to form stable amide bonds.

-

-

Blocking and Washing:

-

Any remaining active NHS-esters are quenched using a blocking agent (e.g., ethanolamine or bovine serum albumin).

-

The surface is then washed to remove any non-specifically bound biomolecules.

-

Visualizations

Below are diagrams illustrating the key experimental workflows involving this compound.

Safety and Handling

While specific hazard data for this compound is not extensively documented, general safe laboratory practices for handling thiols should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[4]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]

-

Fire Safety: Keep away from sources of ignition. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[4]

This guide provides a foundational understanding of this compound for its effective and safe use in research and development. Its well-defined chemical properties make it a powerful tool for creating functional and biocompatible surfaces for a wide range of applications.

References

Carboxy-EG6-hexadecanethiol: A Comprehensive Technical Guide to Synthesis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purity analysis of Carboxy-EG6-hexadecanethiol. This bifunctional molecule, featuring a terminal carboxylic acid and a thiol group separated by a hexa(ethylene glycol) (EG6) and a hexadecyl spacer, is a critical component in the development of self-assembled monolayers (SAMs) for various applications, including biosensors, drug delivery systems, and biocompatible coatings.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient synthetic route involves the initial synthesis of a protected thiol-alkane, followed by coupling with a protected hexa(ethylene glycol) derivative, and subsequent deprotection and functionalization to yield the final carboxylic acid product.

A representative synthetic scheme is outlined below. This approach is adapted from methodologies reported for the synthesis of similar oligo(ethylene glycol)-terminated alkanethiols.[1]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of S-(16-Hydroxyhexadecyl) ethanethioate

-

To a solution of 16-bromohexadecan-1-ol in acetone, add potassium carbonate (K2CO3) and thioacetic acid.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield S-(16-hydroxyhexadecyl) ethanethioate as a white solid.

Step 2: Synthesis of S-(16-((2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)methyl)hexadecyl) ethanethioate

-

To a solution of hexa(ethylene glycol) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture for 1 hour at room temperature.

-

Add a solution of S-(16-hydroxyhexadecyl) ethanethioate in anhydrous THF to the reaction mixture.

-

Stir the reaction at 60 °C for 48 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography (eluent: dichloromethane/methanol) to obtain the product.

Step 3: Synthesis of S-(16-(2-(2-(2-(2-(2-(carboxymethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)hexadecyl) ethanethioate

-

Dissolve the product from Step 2 in acetone.

-

Cool the solution to 0 °C and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise.

-

Stir the mixture at room temperature for 4 hours.

-

Quench the reaction with isopropanol.

-

Filter the mixture and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the carboxylic acid-terminated protected thiol.

Step 4: Synthesis of this compound (Thiol Deprotection)

-

Dissolve the product from Step 3 in a mixture of methanol and concentrated hydrochloric acid.

-

Stir the solution at room temperature for 12 hours under an inert atmosphere.

-

Remove the solvent under reduced pressure.

-

Purify the final product by preparative reverse-phase high-performance liquid chromatography (HPLC) to yield this compound as a colorless oil.

Purity Analysis

The purity of the synthesized this compound is critical for its performance in downstream applications. A combination of analytical techniques should be employed for comprehensive characterization and purity assessment.

Quantitative Data Summary

| Parameter | Method | Expected Result |

| Identity and Structure | ||

| Molecular Weight | Mass Spectrometry (ESI-MS) | Calculated: 596.85 g/mol , Observed: [M-H]⁻ at m/z 595.8 |

| Proton NMR (¹H NMR) | 400 MHz, CDCl₃ | See Table 2 for expected chemical shifts |

| Carbon NMR (¹³C NMR) | 100 MHz, CDCl₃ | See Table 3 for expected chemical shifts |

| Purity | ||

| Purity by HPLC | Reverse-Phase HPLC | >95% |

| Elemental Analysis | Combustion Analysis | C, 60.37%; H, 10.13%; O, 24.12%; S, 5.37% (Calculated) |

Table 1: Summary of analytical data for this compound.

Detailed Analytical Data

Table 2: Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts for this compound.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | s | 2H | O-CH₂ -COOH |

| ~3.75 - 3.60 | m | 24H | O-CH₂ -CH₂ -O (EG6 chain) |

| ~3.45 | t | 2H | CH₂ -O (hexadecyl) |

| ~2.52 | q | 2H | CH₂ -SH |

| ~1.65 - 1.55 | m | 4H | CH₂ adjacent to O and SH |

| ~1.40 - 1.20 | m | 24H | (CH₂)₁₂ (hexadecyl chain) |

| ~1.33 | t | 1H | SH |

Table 3: Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts for this compound.

| Chemical Shift (ppm) | Assignment |

| ~172.5 | C OOH |

| ~71.5 - 70.0 | O-C H₂-C H₂-O (EG6 chain) |

| ~69.0 | O-C H₂-COOH |

| ~34.0 | C H₂-SH |

| ~29.7 - 28.5 | (CH₂)₁₄ (hexadecyl chain) |

| ~24.7 | C H₂-CH₂-SH |

Applications in Research and Development

This compound is extensively used to form SAMs on gold surfaces. The thiol group provides a strong anchor to the gold substrate, while the hydrophilic oligo(ethylene glycol) chain reduces non-specific protein adsorption, and the terminal carboxylic acid allows for the covalent immobilization of biomolecules.[2]

Experimental Workflow: SAM Formation and Biofunctionalization

Caption: Workflow for SAM formation and biofunctionalization.

This functionalized surface can be utilized in various applications, including:

-

Biosensors: For the specific detection of proteins, nucleic acids, and other biomarkers.[3]

-

Drug Delivery: As a coating for nanoparticles to improve their biocompatibility and target specific cells.[4][5]

-

Medical Implants: To create anti-fouling surfaces that resist bacterial adhesion and bio-film formation.

The synthesis and rigorous purity analysis of this compound are paramount to ensuring the reproducibility and reliability of these advanced applications. This guide provides the foundational knowledge for researchers and developers working with this versatile molecule.

References

- 1. Synthesis of a series of oligo(ethylene glycol)-terminated alkanethiol amides designed to address structure and stability of biosensing interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. api.pageplace.de [api.pageplace.de]

- 4. Synthesis and Applications of Carboxymethyl Cellulose Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Applications of Carboxymethyl Cellulose Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Carboxy-EG6-hexadecanethiol (CAS: 1432697-96-5) for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carboxy-EG6-hexadecanethiol, a key reagent in the development of advanced biosensors, protein microarrays, and drug delivery systems. This document details the molecule's properties, experimental protocols for the formation of self-assembled monolayers (SAMs), and subsequent surface functionalization and characterization.

Core Compound Properties

This compound is a bifunctional molecule featuring a hexadecanethiol group for strong anchoring to gold surfaces and a terminal carboxylic acid group, separated by a hexa(ethylene glycol) (EG6) spacer.[1][2][3] This unique structure allows for the creation of highly oriented and hydrophilic self-assembled monolayers (SAMs).[1][2] The oligo(ethylene glycol) linker is crucial for imparting the surface with non-fouling properties, effectively resisting the non-specific adsorption of proteins and other biomolecules.[1][2] The terminal carboxyl group provides a versatile handle for the covalent immobilization of a wide range of biological ligands, such as proteins, antibodies, and nucleic acids, through standard bioconjugation chemistries.[4][5][6][7]

| Property | Value | Reference |

| CAS Number | 1432697-96-5 | [1][3] |

| Chemical Name | 20-(16-Mercaptohexadecanyloxy)-3,6,9,12,15,18-hexaoxaeicosanoic acid | [1][2] |

| Molecular Formula | C30H60O9S | [1][3] |

| Molecular Weight | 596.86 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Storage Temperature | -20°C | [3] |

Note: Purity specifications are supplier-dependent and should be confirmed upon acquisition.

Formation of Self-Assembled Monolayers (SAMs)

The formation of a dense and well-ordered SAM is critical for the performance of the functionalized surface. This is typically achieved by the spontaneous adsorption of the thiol onto a clean gold substrate from a dilute solution.

Experimental Protocol: SAM Formation

This protocol is a general guideline for forming a this compound SAM on a gold surface. Optimization may be required based on the specific substrate and application.

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

This compound

-

Anhydrous Ethanol (200 proof)

-

Deionized (DI) water

-

Hydrochloric acid (HCl) or Trifluoroacetic acid (CF3COOH) (optional, for pH adjustment)

-

Clean glass or polypropylene containers

-

Dry nitrogen gas

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. A common method is treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution. Alternatively, UV-ozone cleaning can be used. After cleaning, rinse the substrate extensively with DI water and then with ethanol, and dry it under a stream of dry nitrogen.

-

Thiol Solution Preparation: Prepare a dilute solution of this compound in anhydrous ethanol. A typical concentration is in the range of 0.5 to 2 mM.[8] For carboxyl-terminated thiols, the quality of the SAM can sometimes be improved by acidifying the solution to a pH of ~2 with a small amount of HCl or CF3COOH to protonate the carboxylic acid groups and minimize intermolecular hydrogen bonding that can lead to disordered layers. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Self-Assembly: Immerse the clean, dry gold substrate into the thiol solution in a clean container. To minimize oxidation, it is advisable to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen before sealing.

-

Incubation: Allow the self-assembly process to proceed for 24-48 hours at room temperature. While initial monolayer formation is rapid, longer incubation times generally result in more ordered and densely packed monolayers.

-

Rinsing and Drying: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules. For carboxyl-terminated SAMs, a subsequent rinse with an ethanolic solution of a weak base like ammonium hydroxide can help remove physically adsorbed multilayers.[8] Finally, dry the substrate under a gentle stream of dry nitrogen.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. dojindo.com [dojindo.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Gold nanorod biochip functionalization by antibody thiolation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Hexa(ethylene glycol) Spacers in Alkanethiol Self-Assembled Monolayers: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthesis, characterization, and application of alkanethiols functionalized with hexa(ethylene glycol) spacers. It is intended for researchers, scientists, and drug development professionals working in fields where controlling biomolecular interactions at surfaces is critical.

Core Concepts: The Mechanism of Protein Resistance

Alkanethiols containing oligo(ethylene glycol) (OEG) spacers, particularly hexa(ethylene glycol), form self-assembled monolayers (SAMs) on gold surfaces that are highly resistant to protein adsorption and cell attachment. This "bio-inertness" is not attributed to a single property but rather a combination of factors:

-

Hydration and Excluded Volume: The ethylene glycol chains are hydrophilic and bind water molecules, forming a tightly bound hydration layer. This creates an energetic barrier to protein adsorption, as the protein would need to displace these water molecules, which is entropically unfavorable.

-

Conformational Flexibility: The OEG chains possess significant conformational freedom. When a protein approaches the surface, the compression of these flexible chains leads to a decrease in conformational entropy, resulting in a repulsive force that prevents adsorption.

-

Steric Repulsion: The bulky and hydrated OEG chains create a physical barrier that sterically hinders the close approach of protein molecules to the underlying substrate.

The conformation of the OEG chains within the SAM is a critical determinant of its protein resistance. A helical or amorphous conformation of the OEG tails is associated with high resistance to protein adsorption. In contrast, a densely packed, all-trans conformation can actually promote protein adsorption. The length of the OEG spacer also plays a role, with longer chains generally providing better protein resistance.

Experimental Protocols

Synthesis of Hexa(ethylene glycol)-Terminated Alkanethiols

A general synthetic strategy for producing alkanethiols with oligo(ethylene glycol) spacers involves the coupling of an ω-haloalkene with a protected oligo(ethylene glycol), followed by introduction of the thiol group. A solid-phase synthesis approach can streamline the process and facilitate purification.

Generalized Protocol:

-

Alkylation: React an appropriate oligo(ethylene glycol) derivative (e.g., tetra(ethylene glycol)) with an 11-bromo-1-undecene. The product can be purified by extraction.

-

Mitsunobu Reaction: The resulting alcohol is then subjected to a Mitsunobu reaction to yield the alkene product. Crystallization from solvents of opposing polarities (e.g., n-heptane and methanol) can be used for purification.

-

Thioester Formation: A radical addition of thioacetic acid to the terminal alkene affords the corresponding thioester.

-

Hydrolysis: The acetyl protecting group is removed by acidic hydrolysis to yield the final alkanethiol product, which can be purified by crystallization from methanol.

Formation of Self-Assembled Monolayers on Gold

The formation of high-quality SAMs is crucial for achieving optimal protein resistance. The following is a standard protocol for the solution-based self-assembly of hexa(ethylene glycol)-terminated alkanethiols on gold substrates.

Materials:

-

Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers)

-

Hexa(ethylene glycol)-terminated alkanethiol

-

200 proof ethanol (or other suitable solvent)

-

Clean glass or polypropylene containers

-

Tweezers

-

Dry nitrogen gas

-

Sonicator

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrates. A common and effective method is the use of a "piranha" solution (a 3:7 v/v mixture of 30% hydrogen peroxide and concentrated sulfuric acid). Extreme caution must be exercised when handling piranha solution as it is a powerful oxidizing agent and highly corrosive. An alternative cleaning method is the TL1 procedure (NH3:H2O2:H2O at a 1:1:5 ratio at 80°C). After cleaning, rinse the substrates extensively with deionized water and then with ethanol, and dry them under a stream of dry nitrogen.

-

Thiol Solution Preparation: Prepare a dilute solution of the hexa(ethylene glycol)-terminated alkanethiol in ethanol. A typical concentration is 1 mM. For thiols with carboxylic acid or amine terminal groups, the pH of the solution may need to be adjusted. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Immersion: Immerse the clean, dry gold substrates into the thiol solution in a clean container. To minimize oxidation, reduce the headspace above the solution and consider backfilling the container with an inert gas like nitrogen.

-

Incubation: Allow the self-assembly process to proceed for an adequate amount of time. While initial adsorption is rapid, longer immersion times (typically 24-48 hours) are recommended to achieve well-ordered, densely packed monolayers.

-

Rinsing: After incubation, remove the substrates from the thiol solution with clean tweezers and rinse them thoroughly with fresh ethanol to remove any non-covalently bound molecules. For thiols with hydrogen-bonding or bulky head groups, a sonication step in fresh solvent for 1-3 minutes followed by another rinse can improve the removal of physisorbed molecules.

-

Drying: Dry the substrates with a stream of dry nitrogen gas.

-

Storage: Store the prepared SAMs in a clean, dry environment, such as a petri dish or desiccator, preferably under a nitrogen atmosphere to prevent contamination and oxidation.

Characterization of Self-Assembled Monolayers

A combination of surface-sensitive techniques is typically employed to characterize the quality, thickness, and properties of the formed SAMs.

This technique measures the wettability of the surface, which provides information about the terminal functional groups of the SAM.

Procedure:

-

Place a small droplet (e.g., 1.5 µL) of deionized water on the SAM surface.

-

Use a goniometer equipped with a CCD camera to capture an image of the droplet.

-

Software is then used to measure the static contact angle.

-

To measure the advancing and receding contact angles, a needle is inserted into the droplet, and water is added (advancing) or withdrawn (receding) while the contact line is monitored.

Ellipsometry is used to determine the thickness of the SAM.

Procedure:

-

Use a null ellipsometer and a clean, bare gold substrate as a reference.

-

Measure the change in polarization of light (amplitude ratio, Ψ, and phase shift, Δ) upon reflection from the surface at a fixed angle of incidence (e.g., 70°).

-

Model the SAM as a transparent thin film using appropriate software (e.g., assuming a Cauchy dispersive model) to calculate the thickness.

XPS provides information about the elemental composition and chemical states of the atoms within the SAM.

Procedure:

-

Place the SAM-coated substrate in the ultra-high vacuum chamber of an XPS instrument.

-

Irradiate the surface with a monochromatic X-ray source.

-

Analyze the kinetic energy of the emitted photoelectrons to determine the elemental composition and chemical bonding environment. High-resolution scans of specific elements (e.g., C 1s, O 1s, S 2p) can provide detailed chemical information.

IRAS is a powerful technique for probing the conformational order of the alkyl and oligo(ethylene glycol) chains within the SAM.

Procedure:

-

Use a Fourier-transform infrared (FTIR) spectrometer equipped with a grazing angle reflection accessory.

-

Record the infrared spectrum of the SAM on the gold surface using p-polarized light at a high angle of incidence (e.g., 80-85°).

-

The positions and shapes of specific vibrational bands (e.g., C-H stretching modes of the alkyl chains and C-O-C stretching modes of the ethylene glycol units) provide information about the conformational order (e.g., all-trans vs. helical).

SPR is a real-time, label-free technique to quantify protein adsorption onto the SAM surface.

Procedure:

-

Fabricate a sensor chip by evaporating a thin layer of gold (e.g., 40 nm) onto a glass slide, with a titanium adhesion layer (e.g., 1 nm).

-

Form the hexa(ethylene glycol)-terminated alkanethiol SAM on the gold surface of the sensor chip.

-

Mount the sensor chip in an SPR instrument.

-

Establish a stable baseline by flowing a buffer solution (e.g., 10 mM phosphate, 150 mM sodium chloride, pH 7.2) over the surface.

-

Introduce a solution of the protein of interest (e.g., 1 mg/mL fibrinogen in the same buffer) and monitor the change in the resonance angle in real-time. The change in angle is proportional to the mass of adsorbed protein.

-

Flow the buffer solution again to measure the desorption of the protein.

Quantitative Data Summary

The following tables summarize key quantitative data for hexa(ethylene glycol)-terminated alkanethiol SAMs from the literature.

Table 1: Ellipsometric Thickness and Contact Angle Data for OEG-Terminated Alkanethiol SAMs.

| SAM Composition | Theoretical Thickness (Å) | Measured Thickness (Å) | Advancing Contact Angle (θa) | Receding Contact Angle (θr) | Citation |

| HS(CH₂)₁₅CONH(CH₂CH₂O)₆H (EG₆) | - | 38.9 ± 0.5 | 28° ± 2° | 25° ± 3° | |

| COOH-capped OEG | 34.9 | 36 ± 2 | 38° ± 2° | 26° ± 2° | |

| HS(CH₂)₁₁(OCH₂CH₂O)₃OH (T-OEG3) | - | ~20 | - | - | |

| HS(CH₂)₁₁(OCH₂CH₂O)₆OH (T-OEG6) | - | ~30 | - | - |

Table 2: Protein Adsorption on OEG-Terminated Alkanethiol SAMs.

| SAM Composition | Protein | Adsorbed Amount (ng/cm²) | Technique | Citation |

| HS-(CH₂)₁₅-CONH-EG₂ | Fibrinogen | >20 | Ellipsometry | |

| HS-(CH₂)₁₅-CONH-EG₄ | Fibrinogen | ~15 | Ellipsometry | |

| HS-(CH₂)₁₅-CONH-EG₆ | Fibrinogen | <5 | Ellipsometry | |

| Tri(ethylene glycol)-terminated alkanethiol (EG3C7SH) | Fibrinogen | 119 | QCM | |

| Tri(ethylene glycol)-terminated alkanethiol (EG3C7SH) | Bovine Serum Albumin (BSA) | <50 | QCM | |

| Tri(ethylene glycol)-terminated alkanethiol (EG3C7SH) | Lysozyme | <50 | QCM |

Visualizations

Caption: Experimental workflow for SAM preparation and characterization.

Caption: Mechanism of protein resistance on OEG-terminated SAMs.

self-assembled monolayers of omega-functionalized alkanethiols

A Comprehensive Technical Guide to Self-Assembled Monolayers of Omega-Functionalized Alkanethiols for Researchers, Scientists, and Drug Development Professionals.

Introduction

Self-assembled monolayers (SAMs) of omega-functionalized alkanethiols represent a cornerstone of modern surface science and nanotechnology. These highly ordered molecular assemblies, spontaneously formed by the chemisorption of alkanethiols onto noble metal substrates, most notably gold, provide an exceptionally versatile platform for tailoring surface properties with molecular precision. The inherent flexibility in modifying the terminal (omega) functional group of the alkanethiol allows for the creation of surfaces with a vast array of chemical and physical characteristics. This technical guide provides an in-depth overview of the core principles of SAMs, from their formation and characterization to their applications in cutting-edge research, particularly in the fields of biosensing and drug development.

The remarkable control over surface chemistry afforded by SAMs makes them ideal model systems for studying interfacial phenomena.[1] By presenting specific functional groups at the surface, researchers can systematically investigate the interactions of proteins, cells, and drugs with well-defined chemical environments.[2][3] This capability is crucial for advancing our understanding of biological processes at the molecular level and for the rational design of biomaterials and therapeutic systems. This guide will delve into the quantitative aspects of SAMs, provide detailed experimental protocols for their preparation and analysis, and illustrate key workflows and signaling concepts through diagrams.

Core Concepts of SAM Formation

The formation of alkanethiol SAMs on a gold surface is a spontaneous process driven by the strong, covalent-like bond between the sulfur headgroup of the thiol and the gold substrate. This is followed by the self-organization of the alkyl chains, driven by van der Waals interactions, into a densely packed, quasi-crystalline structure.[1] The process can be broadly described in two stages: an initial, rapid adsorption of thiol molecules in a disordered, "lying-down" phase, followed by a slower reorganization into a more ordered, "standing-up" configuration.[1] The final orientation of the alkyl chains is typically tilted at an angle of approximately 30 degrees from the surface normal to maximize chain-chain interactions.

Quantitative Data on Alkanethiol SAMs

The physical properties of SAMs, such as thickness and wettability, are highly dependent on the length of the alkyl chain and the nature of the terminal functional group. These parameters are crucial for designing surfaces with specific properties for various applications.

Table 1: Ellipsometric Thickness of Alkanethiol SAMs on Gold

| Alkanethiol (HS-(CH₂)n-R) | Chain Length (n) | Terminal Group (R) | Thickness (Å) | Reference |

| Dodecanethiol | 11 | -CH₃ | 16 | [4] |

| Hexadecanethiol | 15 | -CH₃ | 21-24 | [5] |

| Octadecanethiol | 17 | -CH₃ | 24-27 | [6] |

| 11-Mercapto-1-undecanol | 11 | -OH | ~17 | [1] |

| 16-Mercaptohexadecanoic acid | 15 | -COOH | ~22 | [1] |

| 11-Amino-1-undecanethiol | 11 | -NH₂ | ~16 | [7] |

| 1H,1H,2H,2H-Perfluorodecanethiol | 8 | -(CF₂)₇CF₃ | 12 | [4] |

| 12-(3-thienyl)dodecanethiol | 11 | -Thienyl | 17.9 | [8] |

Table 2: Water Contact Angles of Omega-Functionalized Alkanethiol SAMs on Gold

| Terminal Group (R) | Advancing Contact Angle (θₐ, °) | Receding Contact Angle (θᵣ, °) | Reference |

| -CH₃ | 110-115 | 100-105 | [9] |

| -OH | 30-40 | <10 | [7] |

| -COOH | 20-30 | <10 | [7] |

| -NH₂ | 50-60 | 30-40 | [7] |

| -CN | 65-75 | 50-60 | [9] |

| -O(CH₂CH₂O)₃H (EG₃) | 35-45 | 15-25 | [2] |

| -CF₃ | >120 | ~110 | [10] |

Experimental Protocols

The successful formation and characterization of high-quality SAMs rely on meticulous experimental procedures. This section provides detailed methodologies for key experiments.

Protocol 1: Preparation of Alkanethiol SAMs on Gold Substrates

1. Substrate Preparation:

-

Cleaning: A pristine gold surface is paramount for the formation of a well-ordered SAM. A common and effective cleaning method is the use of a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. It must be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

Immerse the gold-coated substrate in freshly prepared piranha solution for 5-10 minutes.

-

Thoroughly rinse the substrate with copious amounts of deionized (DI) water, followed by a final rinse with absolute ethanol.

-

Dry the cleaned substrate under a gentle stream of dry nitrogen gas.[11]

-

2. SAM Formation:

-

Prepare a 1 mM solution of the desired alkanethiol in absolute ethanol. For thiols with carboxylic acid or amine terminal groups, the pH of the solution may need to be adjusted to ensure proper solubility and surface binding.

-

Place the clean, dry gold substrate in the thiol solution in a clean glass container. To minimize oxidation, it is advisable to purge the container with an inert gas like nitrogen or argon before sealing.

-

Allow the self-assembly process to proceed for 12-24 hours at room temperature. While initial monolayer formation is rapid, longer immersion times promote the formation of a more ordered and densely packed monolayer.[1]

3. Post-Formation Rinsing and Drying:

-

Remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove any physisorbed molecules.

-

For simple alkanethiols, a brief sonication (1-3 minutes) in fresh ethanol can help remove non-specifically bound molecules.

-

Dry the SAM-coated substrate with a gentle stream of dry nitrogen.

Protocol 2: Characterization by Ellipsometry

Ellipsometry is a non-destructive optical technique used to measure the thickness of thin films with high precision.

-

Instrumentation: A spectroscopic ellipsometer equipped with a laser source (e.g., He-Ne laser at 632.8 nm).

-

Procedure:

-

Bare Substrate Measurement: Before SAM formation, measure the ellipsometric parameters (Ψ and Δ) of the clean, bare gold substrate. This provides the optical constants (n and k) of the gold film.[12]

-

SAM-Coated Substrate Measurement: After SAM formation, measure the ellipsometric parameters of the coated substrate.

-

Modeling and Data Analysis: Use appropriate optical modeling software to fit the experimental data. A typical model consists of a silicon substrate, a thin adhesion layer (e.g., chromium or titanium), the gold film, and the organic SAM layer. The thickness of the SAM layer is determined by assuming a refractive index for the organic film (typically around 1.45-1.50).[13]

-

Protocol 3: Characterization by Contact Angle Goniometry

Contact angle measurements provide information about the wettability and surface energy of the SAM.

-

Instrumentation: A contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.

-

Procedure:

-

Place the SAM-coated substrate on the sample stage.

-

Dispense a small droplet (typically 1-5 µL) of high-purity water onto the surface.

-

Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

-

Use software to analyze the image and determine the contact angle.[14][15]

-

For a more comprehensive analysis, both the advancing (by adding liquid to the droplet) and receding (by withdrawing liquid) contact angles can be measured. The difference between these two values is the contact angle hysteresis, which provides information about surface heterogeneity and roughness.[16]

-

Protocol 4: Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of the surface.

-

Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα).

-

Procedure:

-

Mount the SAM-coated substrate in the ultra-high vacuum (UHV) analysis chamber.

-

Acquire survey scans to identify the elements present on the surface. For an alkanethiol SAM on gold, peaks for Au, S, C, and O (if the terminal group is oxygen-containing or due to contamination) are expected.

-

Acquire high-resolution spectra for the elements of interest (e.g., C 1s, S 2p, Au 4f, and the specific element of the functional group).

-

Data Analysis:

-

The binding energy of the S 2p peak can confirm the formation of a gold-thiolate bond.

-

The C 1s spectrum can be deconvoluted to identify different carbon environments (e.g., the alkyl chain and the carbon in the functional group).

-

Angle-resolved XPS (ARXPS), where spectra are collected at different take-off angles, can provide information about the thickness and ordering of the monolayer.[4]

-

-

Protocol 5: Characterization by Atomic Force Microscopy (AFM)

AFM provides topographical images of the SAM surface at the nanoscale and can be used to assess surface morphology, defect density, and molecular packing.

-

Instrumentation: An atomic force microscope operating in either contact or tapping mode.

-

Procedure:

-

Mount the SAM-coated substrate on the AFM stage.

-

Select an appropriate AFM probe (tip). For imaging soft organic monolayers, a sharp tip with a low spring constant is often preferred to minimize sample damage.

-

Engage the tip with the surface and begin scanning. Optimize imaging parameters (scan size, scan rate, feedback gains) to obtain high-quality images.

-

Data Analysis:

-

Analyze the images to assess the uniformity of the monolayer, identify any defects (e.g., pinholes, domain boundaries), and measure the surface roughness.

-

In some cases, with high-resolution imaging, it is possible to resolve the molecular lattice of the SAM.[17]

-

Chemical force microscopy (CFM), a variation of AFM where the tip is functionalized with specific chemical groups, can be used to probe the chemical and mechanical properties of the SAM at the nanoscale.[18]

-

-

Visualizations of Workflows and Signaling Pathways

SAM Formation on a Gold Substrate

Caption: Workflow for the formation and characterization of an alkanethiol SAM on a gold substrate.

Biosensor Fabrication and Analyte Detection

Caption: Generalized workflow for the fabrication and operation of a SAM-based biosensor.

Drug Delivery System Based on Functionalized Nanoparticles

Caption: Conceptual workflow for a targeted drug delivery system using SAM-functionalized nanoparticles.[19][20]

Applications in Biosensing and Drug Development

Biosensors

SAMs provide an ideal interface for the development of highly sensitive and selective biosensors.[21] The ability to immobilize biorecognition elements (e.g., antibodies, enzymes, DNA aptamers) onto a well-defined surface while resisting non-specific protein adsorption is a key advantage.[22][23] Omega-functionalized alkanethiols with terminal groups such as carboxylic acids (-COOH), amines (-NH₂), or nitrilotriacetic acid (NTA) are commonly used to covalently attach or chelate biomolecules to the surface.[22] Mixed SAMs, incorporating a protein-resistant thiol (e.g., oligo(ethylene glycol) terminated), are often employed to minimize background noise and enhance the signal-to-noise ratio.[3]

Detection of the binding event between the immobilized bioreceptor and its target analyte can be achieved through various transduction methods, including:

-

Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the sensor surface, providing real-time, label-free detection of molecular binding events.[24][25]

-

Electrochemical Impedance Spectroscopy (EIS): EIS probes the electrical properties of the electrode-solution interface. The binding of an analyte to the surface alters the interfacial impedance, which can be measured with high sensitivity.[26][27]

Drug Delivery

SAMs are increasingly being explored for their potential in advanced drug delivery systems.[19][21] By coating nanoparticles with functionalized alkanethiols, it is possible to create "smart" drug carriers with enhanced stability, biocompatibility, and targeting capabilities.[20] For example, SAMs terminated with polyethylene glycol (PEG) moieties can reduce clearance by the immune system, thereby increasing the circulation time of the nanoparticle-drug conjugate.[21] Furthermore, the incorporation of targeting ligands (e.g., antibodies, peptides) onto the SAM surface can direct the nanoparticles to specific cells or tissues, improving therapeutic efficacy and reducing off-target side effects.[19] The release of the drug at the target site can be triggered by various stimuli, such as changes in pH or the presence of specific enzymes, which can be engineered into the design of the SAM.[20][28]

Cell Adhesion and Tissue Engineering

The ability to control surface chemistry with high precision makes SAMs an invaluable tool for studying cell-surface interactions. By creating patterns of different functional groups on a surface, it is possible to control the attachment, spreading, and growth of cells.[29][30] For instance, cells will preferentially adhere to regions functionalized with cell-adhesive moieties (e.g., peptides containing the RGD sequence) while avoiding areas that are protein-resistant (e.g., PEG-terminated SAMs).[3] This technology has significant implications for tissue engineering, the development of cell-based assays, and fundamental studies in cell biology.[2]

Conclusion

Self-assembled monolayers of omega-functionalized alkanethiols offer an unparalleled level of control over the chemical and physical properties of surfaces. This technical guide has provided a comprehensive overview of the fundamental aspects of SAMs, including their formation, characterization, and key applications in biosensing and drug development. The quantitative data presented in the tables, along with the detailed experimental protocols, serve as a practical resource for researchers and scientists working in these fields. The visualized workflows illustrate the logical progression of experiments and the underlying principles of SAM-based technologies. As nanotechnology and materials science continue to advance, the versatility and precision of SAMs will undoubtedly continue to drive innovation in medicine, diagnostics, and beyond.

References

- 1. if.tugraz.at [if.tugraz.at]

- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. surfacesciencelab.com [surfacesciencelab.com]

- 9. researchgate.net [researchgate.net]

- 10. Adsorption characteristics of peptides on ω-functionalized self-assembled monolayers: a molecular dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Gold film surface preparation for self-assembled monolayer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. users.aalto.fi [users.aalto.fi]

- 15. ossila.com [ossila.com]

- 16. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 19. researchgate.net [researchgate.net]

- 20. Advanced drug delivery via self-assembled monolayer-coated nanoparticles [aimspress.com]

- 21. ossila.com [ossila.com]

- 22. A self-assembled monolayer for the binding and study of histidine-tagged proteins by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Drug delivery from gold and titanium surfaces using self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Controlling cell attachment on contoured surfaces with self-assembled monolayers of alkanethiolates on gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. sites.bu.edu [sites.bu.edu]

An In-Depth Technical Guide to Surface Modification with Carboxy-EG6-hexadecanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-EG6-hexadecanethiol is a bifunctional molecule increasingly utilized in the fields of biotechnology, drug development, and diagnostics for the modification of gold surfaces. Its unique structure, comprising a long alkyl chain (hexadecane), a thiol headgroup for robust anchoring to gold, a hexa(ethylene glycol) (EG6) spacer, and a terminal carboxylic acid group, provides a versatile platform for creating well-defined, biocompatible, and functionalizable surfaces. This technical guide provides a comprehensive overview of the application of this compound for surface modification, detailing experimental protocols, presenting relevant quantitative data, and illustrating key workflows.

The hexadecanethiol component facilitates the formation of a densely packed and highly ordered self-assembled monolayer (SAM) on gold substrates. The EG6 spacer is critical for imparting hydrophilicity to the surface, which significantly reduces non-specific protein adsorption and enhances the biocompatibility of the material. The terminal carboxylic acid group serves as a versatile anchor point for the covalent immobilization of a wide array of biomolecules, including proteins, antibodies, and nucleic acids, through well-established coupling chemistries.

Quantitative Data for Surface Characterization

The following tables summarize key quantitative parameters for characterizing surfaces modified with long-chain alkanethiol SAMs. While specific data for this compound is not extensively available in the literature, the provided values for analogous molecules offer representative benchmarks for expected surface properties.

Table 1: Ellipsometric Thickness of Self-Assembled Monolayers on Gold

| Molecule | Ellipsometric Thickness (nm) | Reference Compound |

| Hexadecanethiol (C16) | 2.14 ± 0.009 | Yes |

| Carboxy-terminated alkanethiols (C11-C16) | 1.5 - 2.5 (estimated) | No |

Table 2: Advancing Water Contact Angles for Various SAM Terminations on Gold

| SAM Terminal Group | Advancing Water Contact Angle (°) | Reference Compound |

| -CH₃ (hydrophobic) | ~110-115 | Yes |

| -OH (hydrophilic) | ~10-20 | Yes |

| -COOH (hydrophilic) | ~0-15 | Yes |

Table 3: Surface Coverage of Alkanethiol SAMs on Gold

| Molecule | Surface Coverage | Method | Reference Compound |

| Hexadecanethiol | >99.9% | Electrochemical Impedance Spectroscopy | Yes |

| Carboxy-terminated alkanethiols | High, near theoretical maximum | Inferred from similar systems | No |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in surface modification with this compound and subsequent biomolecule immobilization.

Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on Gold

This protocol describes the formation of a well-ordered SAM on a gold-coated substrate.

Materials:

-

Gold-coated substrates (e.g., silicon wafers, glass slides, or sensor chips)

-

This compound

-

Anhydrous ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

-

Deionized (DI) water (18 MΩ·cm)

-

Nitrogen gas, high purity

-

Clean glass vials with caps

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 5-10 minutes.

-

Thoroughly rinse the substrates with copious amounts of DI water.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Use the cleaned substrates immediately.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

-

SAM Formation:

-

Place the clean, dry gold substrates in a clean glass vial.

-

Immerse the substrates in the 1 mM thiol solution.

-

Purge the vial with nitrogen gas to create an inert atmosphere, then seal the vial.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature in the dark.

-

-

Rinsing and Drying:

-

Remove the substrates from the thiol solution.

-

Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.

-

Dry the SAM-modified substrates under a gentle stream of nitrogen gas.

-

Store the modified substrates in a clean, dry environment until further use.

-

Protocol 2: Covalent Immobilization of Proteins via EDC/NHS Chemistry

This protocol details the activation of the terminal carboxyl groups of the SAM and the subsequent covalent coupling of a protein.

Materials:

-

This compound modified gold substrate

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0

-

Protein to be immobilized (dissolved in a suitable buffer, e.g., PBS pH 7.4)

-

Quenching Solution: 1 M ethanolamine, pH 8.5

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Activation of Carboxyl Groups:

-

Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

-

Immerse the this compound modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.

-

Rinse the activated substrate with Activation Buffer to remove excess EDC and NHS.

-

-

Protein Immobilization:

-

Immediately immerse the activated substrate in the protein solution (typically 0.1-1 mg/mL).

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching of Unreacted Sites:

-

Remove the substrate from the protein solution.

-

Immerse the substrate in the Quenching Solution for 10-15 minutes at room temperature to deactivate any remaining active NHS-esters.

-

-

Final Washing:

-

Rinse the substrate thoroughly with Wash Buffer to remove non-covalently bound protein.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

The protein-functionalized surface is now ready for use in various applications.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflows for surface modification and characterization.

Caption: Experimental workflow for surface modification and characterization.

Signaling Pathways

A thorough review of the scientific literature did not yield any evidence of this compound being directly involved in the modulation of specific intracellular signaling pathways. The primary role of this molecule is to create a stable and biocompatible interface for the attachment of biologically active molecules. The signaling events that may occur are a consequence of the interaction of cells with the immobilized biomolecules, rather than a direct effect of the this compound linker itself.

Therefore, a diagram depicting a specific signaling pathway involving this compound cannot be provided at this time. Instead, a logical relationship diagram illustrating the role of the modified surface in a general cell-surface interaction study is presented below.

Caption: Logical flow of a cell-surface interaction study.

Conclusion

This compound provides a robust and versatile platform for the functionalization of gold surfaces. The formation of a hydrophilic and biocompatible self-assembled monolayer, coupled with the ability to covalently immobilize a wide range of biomolecules, makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies. The detailed protocols and characterization data provided in this guide serve as a valuable resource for the successful implementation of this technology in various research applications. While direct involvement in signaling pathways is not documented, its utility in creating precisely controlled environments to study these pathways is undeniable.

An In-depth Technical Guide to the Reactivity of Terminal Carboxyl Groups on Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of terminal carboxyl groups on self-assembled monolayers (SAMs). It is designed to be a core resource for researchers, scientists, and professionals in drug development who utilize SAMs for surface functionalization, biosensor fabrication, and drug delivery applications. This document details the fundamental chemistry, experimental protocols, and critical factors influencing the reactivity of these versatile surfaces.

Introduction to Carboxyl-Terminated SAMs

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a variety of substrates. When functionalized with terminal carboxyl groups (-COOH), these surfaces become exceptionally valuable for the covalent immobilization of a wide range of molecules, including proteins, peptides, nucleic acids, and small-molecule drugs. The ability to control the surface chemistry with high precision makes carboxyl-terminated SAMs a cornerstone of modern surface science and bioengineering.

The reactivity of the terminal carboxyl group is central to the utility of these SAMs. While inherently stable, the carboxyl group requires activation to react efficiently with primary amines to form stable amide bonds. This process is typically mediated by carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability of the reactive intermediate.[1][2][3]

The Chemistry of Carboxyl Group Activation and Amide Bond Formation

The most prevalent method for activating terminal carboxyl groups on SAMs for reaction with amines is the EDC/NHS coupling chemistry.[2][3] This two-step process is favored for its high efficiency and mild reaction conditions, which are crucial for preserving the biological activity of immobilized biomolecules.

The reaction mechanism proceeds as follows:

-

Activation of the Carboxyl Group: EDC reacts with the surface-bound carboxyl group to form a highly reactive O-acylisourea intermediate.[4] This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxyl group or rearrange into a stable N-acylurea byproduct.

-

Formation of a Semi-Stable NHS-Ester: To mitigate the instability of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is introduced. NHS rapidly reacts with the O-acylisourea to form a more stable, amine-reactive NHS-ester.[1][5] This NHS-ester is less susceptible to hydrolysis than the O-acylisourea intermediate, thereby increasing the overall efficiency of the coupling reaction.[4]

-

Amide Bond Formation: The NHS-ester readily reacts with primary amines on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[3]

Figure 1: EDC/NHS coupling pathway for amide bond formation on a carboxyl-terminated SAM.

Factors Influencing Reactivity

The efficiency of carboxyl group activation and subsequent coupling reactions is influenced by several factors:

-

Solvent: The choice of solvent plays a critical role in the activation process. The nature of the solvent can affect the kinetics and efficiency of the NHS activation.[1][5]

-

Reactant Concentrations: The concentrations of EDC and NHS are crucial. Low EDC concentrations in an equimolar ratio with NHS can maximize the formation of the desired NHS-ester on the surface.[6]

-

pH: The pH of the reaction buffer is a key parameter. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (around 5.8), which represents a balance between the deprotonation of the carboxylic acid and the protonation of EDC.[6] The subsequent reaction of the NHS-ester with a primary amine is typically performed under mild pH conditions (pH 7-9).[6][7]

-

SAM Structure and Environment: The local environment of the carboxyl groups within the SAM, including their packing density and the presence of intermolecular interactions, can influence their acidity and reactivity.[8][9][10] For instance, the acidity of the exposed carboxyl group can decrease upon surface attachment due to the dielectric of the environment within the monolayer.[8][9][10] The chain length of the alkanethiol can also affect the structure and stability of the SAM.[11]

-

Presence of Byproducts: The formation of byproducts, such as N-acylurea, can occur, particularly if the O-acylisourea intermediate does not react with NHS.[1][5] This highlights the importance of optimizing reaction conditions to favor the formation of the NHS-ester.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the preparation and functionalization of carboxyl-terminated SAMs.

Preparation of Carboxyl-Terminated SAMs on Gold Substrates

A common method for preparing carboxyl-terminated SAMs involves the immersion of a clean gold substrate into a solution of a carboxyl-terminated alkanethiol.[12][13]

Materials:

-

Gold-coated substrates

-

Carboxyl-terminated alkanethiol (e.g., 11-mercaptoundecanoic acid, 11-MUA)

-

200 proof ethanol

-

For improved SAM quality: trifluoroacetic acid (TFA) and ammonium hydroxide (NH₄OH)[12][14]

-

Clean glassware

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrates. A common method is cleaning with a "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide), followed by copious rinsing with deionized water and ethanol. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. An alternative is UV-ozone cleaning.[12]

-

Thiol Solution Preparation: Prepare a solution of the carboxyl-terminated alkanethiol in ethanol, typically at a concentration of 0.5 to 2 mM.[12][14] For an improved method to disrupt interplane hydrogen bonds, a small amount of trifluoroacetic acid (e.g., 2% v/v) can be added to the ethanolic solution of the alkanethiol.[12][14]

-

SAM Formation: Immerse the cleaned gold substrates in the thiol solution. The self-assembly process can take several hours to overnight to ensure the formation of a well-ordered monolayer.[12] Longer assembly times generally result in better monolayer packing.

-

Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with ethanol to remove non-specifically adsorbed molecules.[12]

-

Post-Treatment for Improved Quality (Optional): For the improved method, rinse the freshly formed COOH-SAM with an ethanolic solution of ammonium hydroxide (e.g., 10% v/v), followed by another rinse with ethanol.[12][14]

-

Drying: Dry the substrates under a stream of nitrogen gas.[12]

-

Storage: Store the SAM-coated substrates under an inert atmosphere (e.g., nitrogen) in a sealed container at low temperature (0-5 °C) to prevent contamination and degradation.

Figure 2: Experimental workflow for the preparation of carboxyl-terminated SAMs.

EDC/NHS Activation of Terminal Carboxyl Groups and Amine Coupling

This protocol outlines the steps for activating the carboxyl-terminated SAM and coupling it with an amine-containing molecule.[15][16]

Materials:

-

Carboxyl-terminated SAM on a gold substrate

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation buffer (e.g., pH 4-6 buffer)

-

Amine-containing molecule (e.g., protein, peptide)

-

Coupling buffer (e.g., pH 8-9 buffer)

-

Blocking solution (e.g., 1 M ethanolamine, pH 8.5)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Activation Solution: Prepare solutions of EDC and NHS in the activation buffer. Typical concentrations are around 100 mM for both. Mix equal volumes of the EDC and NHS solutions immediately before use.

-

Activate Carboxyl Groups: Add the freshly prepared EDC/NHS solution to the carboxyl-terminated SAM surface. Allow the reaction to proceed for a specific time, for example, 1 hour at room temperature.

-

Rinsing: After activation, wash the substrate several times with the activation buffer to remove excess EDC, NHS, and byproducts.

-

Amine Coupling: Immediately introduce the amine-containing molecule, dissolved in the coupling buffer, to the activated surface. The concentration of the amine-containing molecule will depend on the specific application (e.g., 10-1000 µg/mL for proteins). Allow the coupling reaction to proceed for a designated time, for instance, 1 hour at room temperature.

-

Blocking: To deactivate any remaining NHS-esters and prevent non-specific binding, incubate the surface with a blocking solution, such as 1 M ethanolamine at pH 8.5.

-

Final Wash: Wash the surface thoroughly with PBS to remove any unbound molecules and the blocking agent.

Characterization of Carboxyl-Terminated SAMs and Their Reactions

A variety of surface-sensitive techniques are employed to characterize the formation and reactivity of carboxyl-terminated SAMs.

| Characterization Technique | Information Provided |

| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information of the surface, confirming the presence of the SAM and changes after reaction. The C/Au atomic ratio can indicate SAM thickness and coverage.[12][17] |

| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Offers detailed molecular information about the surface, allowing for the identification of terminal groups and reaction products.[1][17] |

| Fourier Transform Infrared Spectroscopy (FTIR) | In Attenuated Total Reflectance (ATR) or Polarization-Modulation Infrared Reflection–Absorption Spectroscopy (PM-IRRAS) mode, FTIR can identify vibrational modes of the carboxyl group, alkyl chains, and amide bonds, providing information on SAM ordering and reaction completion.[1][5][17] |

| Contact Angle Goniometry | Measures the surface wettability, which changes upon SAM formation and subsequent chemical reactions. For instance, a hydrophilic surface is expected after the formation of a COOH-terminated SAM.[12][18] |

| Atomic Force Microscopy (AFM) | Provides topographical information about the surface, allowing for the assessment of SAM roughness and homogeneity.[12] |

| Cyclic Voltammetry (CV) | Can be used to probe the electrostatic changes on the surface during the activation and coupling reactions.[4] |

Table 1: Common Techniques for Characterizing Carboxyl-Terminated SAMs

Quantitative Data on SAM Properties and Reactivity

The following table summarizes key quantitative data from the literature to provide a reference for expected values in experimental work.

| Parameter | Value | Conditions / Notes |

| Contact Angle of COOH-SAM | Can range from <10° to >70° | Highly dependent on the quality and preparation method of the SAM. Improved preparation methods can yield more consistent and lower contact angles.[12] |

| Nearest-Neighbor Spacing (m-carborane based COOH-SAM) | 8.4 ± 0.4 Å | Larger than non-carboxylated isomers due to the steric demands of the carboxyl groups.[9] |

| Apparent SAM Thickness (C16 COOH-SAM on flat Au) | Increases with alkyl chain length. | Determined by XPS C/Au atomic ratio.[17] |

| EDC/NHS Activation Time | Typically 30 minutes to 1 hour | [16][19] |

| Amine Coupling Time | Typically 1 hour | [16] |

| Drug Loading Capacity (FA-PEG-cGQDs) | 40.1% | Example of a drug delivery system utilizing carboxylated graphene quantum dots.[20] |

| Ibuprofen Release from SAM on 316L SS | 14.1 µg over 35 days | Demonstrates the potential for controlled drug release from SAM-functionalized surfaces.[21] |

Table 2: Quantitative Data on the Properties and Reactivity of Carboxyl-Terminated SAMs

Applications in Drug Development and Research

The ability to precisely control surface chemistry through the reactivity of terminal carboxyl groups on SAMs has led to numerous applications in the fields of drug development, diagnostics, and fundamental biological research.

-

Biosensors: Carboxyl-terminated SAMs are widely used as the foundational surface for immobilizing antibodies, enzymes, and other biorecognition elements in various biosensor platforms, including Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM).[16][22][23] The performance of these sensors can be improved by using mixed SAMs containing both carboxylate- and hydroxyl-terminated thiols.[22][23][24][25]

-

Drug Delivery: SAMs can be used to create drug-eluting surfaces on medical implants, such as stents, to provide localized and sustained drug release.[21] Additionally, carboxylated nanoparticles are being developed as targeted drug delivery systems.[20][26][27]

-

Cell Adhesion Studies: By patterning surfaces with regions of carboxyl-terminated SAMs, researchers can study the adhesion and behavior of cells on chemically defined substrates.[12]

-

Fundamental Studies of Biomolecular Interactions: SAMs provide a well-defined platform for investigating the interactions between proteins and surfaces at the molecular level.[12]

Conclusion

This technical guide has provided a comprehensive overview of the reactivity of terminal carboxyl groups on self-assembled monolayers. A thorough understanding of the EDC/NHS coupling chemistry, the factors that influence it, and the appropriate experimental and characterization techniques is essential for the successful application of these versatile surfaces. For researchers, scientists, and drug development professionals, mastering the functionalization of carboxyl-terminated SAMs opens up a vast array of possibilities for creating advanced materials and devices for a wide range of biological and medical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbodiimide/NHS derivatization of COOH-terminated SAMs: activation or byproduct formation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Collection - Influence of Terminal Carboxyl Groups on the Structure and Reactivity of Functionalized mâCarboranethiolate Self-Assembled Monolayers - Chemistry of Materials - Figshare [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. biocat.com [biocat.com]

- 16. lee.chem.uh.edu [lee.chem.uh.edu]

- 17. Multi-technique Characterization of Self-assembled Carboxylic Acid Terminated Alkanethiol Monolayers on Nanoparticle and Flat Gold Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A smart drug-delivery nanosystem based on carboxylated graphene quantum dots for tumor-targeted chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Drug delivery from therapeutic self-assembled monolayers (T-SAMs) on 316L stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Carboxylate-Terminated Electrode Surfaces Improve the Performance of Electrochemical Aptamer-Based Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. escholarship.org [escholarship.org]

- 26. Modified Carboxyl-Terminated PAMAM Dendrimers as Great Cytocompatible Nano-Based Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

A Technical Guide to Oligo(ethylene glycol) Terminated Thiols: From Synthesis to Advanced Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Oligo(ethylene glycol) (OEG) terminated thiols are a class of organic molecules that have garnered significant attention in the fields of materials science, biotechnology, and drug delivery. Their unique properties, particularly their ability to resist non-specific protein adsorption, make them ideal candidates for modifying surfaces to enhance biocompatibility and create sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of OEG-terminated thiols, with a focus on their role in developing advanced therapeutic platforms.

Core Concepts: Structure and Properties

OEG-terminated thiols consist of three key components: a thiol (-SH) group that serves as an anchor to gold and other noble metal surfaces, an oligo(ethylene glycol) chain of varying length, and a terminal functional group which can be tailored for specific applications. The OEG chain's hydrophilicity and conformational flexibility are central to its protein-repellent properties. When self-assembled on a surface, these molecules form a dense, hydrated layer that sterically hinders the approach of proteins, a phenomenon crucial for preventing biofouling and enhancing the in vivo performance of medical devices and drug carriers.

Synthesis and Functionalization

The synthesis of OEG-terminated thiols can be achieved through various chemical strategies, often involving the modification of commercially available OEG precursors. A common approach involves the introduction of a thiol group at one end of the OEG chain and a desired functional group at the other. This allows for the creation of heterobifunctional OEG-thiols, which are invaluable for bioconjugation and the construction of targeted drug delivery systems.

Experimental Protocol: Synthesis of a Heterobifunctional OEG-Thiol

This protocol outlines a general procedure for the synthesis of an OEG-thiol with a terminal amine group, a versatile precursor for further functionalization.

Materials:

-

α-Hydroxy-ω-amino-OEG

-

Thioacetic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium borohydride (NaBH₄)

Procedure:

-

Thioacetylation of the Hydroxyl Group:

-

Dissolve α-hydroxy-ω-amino-OEG, thioacetic acid, and a catalytic amount of DMAP in anhydrous DCM.

-

Add a solution of DCC in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the product by adding cold diethyl ether and collect the solid.

-

-

Deprotection of the Thiol Group:

-

Dissolve the thioacetylated OEG in a methanol/water mixture.

-

Add an excess of sodium borohydride in small portions.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Acidify the solution with dilute HCl to neutralize excess borohydride.

-

Extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final α-thiol-ω-amino-OEG.

-

Characterization:

-

The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Assembled Monolayers (SAMs) and Protein Resistance

A key application of OEG-terminated thiols is the formation of self-assembled monolayers (SAMs) on gold surfaces. These highly ordered molecular layers are created by simply immersing a gold substrate into a dilute solution of the OEG-thiol. The strong affinity of the sulfur atom for gold drives the spontaneous assembly process.

The resistance of OEG-SAMs to protein adsorption is a complex phenomenon influenced by several factors, including the length of the OEG chain, the packing density of the monolayer, and the nature of the terminal group. Generally, longer OEG chains and optimal packing densities lead to enhanced protein resistance.

Quantitative Analysis of Protein Adsorption

The following table summarizes data from a study investigating the effect of OEG chain length on the adsorption of fibrinogen, a common blood protein, onto OEG-thiol SAMs on gold. The amount of adsorbed protein was measured using surface plasmon resonance (SPR).[1][2][3][4]

| OEG Chain Length (n) | Assembly Solvent | Adsorbed Fibrinogen (ng/cm²) |

| 2 | 100% Ethanol | < 5 |

| 2 | 95% Ethanol | 25 ± 5 |

| 4 | 100% Ethanol | < 5 |

| 4 | 95% Ethanol | 18 ± 4 |

| 6 | 100% Ethanol | < 5 |

| 6 | 95% Ethanol | < 5 |

Data adapted from a study on HS(CH₂)₁₁(OCH₂CH₂)nOH SAMs.[1][2][3][4]

Applications in Drug Delivery

The unique properties of OEG-terminated thiols make them highly valuable for a range of drug delivery applications, including the development of nanoparticles, liposomes, micelles, and hydrogels.

Nanoparticle Functionalization